Home > Products > Screening Compounds P29097 > 2-(3-Methoxyazetidin-1-yl)quinoxaline
2-(3-Methoxyazetidin-1-yl)quinoxaline - 2097918-84-6

2-(3-Methoxyazetidin-1-yl)quinoxaline

Catalog Number: EVT-2884879
CAS Number: 2097918-84-6
Molecular Formula: C12H13N3O
Molecular Weight: 215.256
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(3-Methoxyazetidin-1-yl)quinoxaline is a synthetic compound that belongs to the quinoxaline family, which is characterized by a fused bicyclic structure containing nitrogen atoms. Quinoxalines have gained attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound 2-(3-Methoxyazetidin-1-yl)quinoxaline has been explored for its potential as a modulator of G protein-coupled receptors, which are crucial targets in pharmacology for various diseases .

Source and Classification

This compound can be classified under heterocyclic compounds, specifically as a quinoxaline derivative. Quinoxalines are derived from the condensation of o-phenylenediamines with dicarbonyl compounds. The presence of the methoxyazetidine moiety enhances the pharmacological profile of the compound, potentially influencing its solubility and interaction with biological targets .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(3-Methoxyazetidin-1-yl)quinoxaline typically involves several key steps:

  1. Condensation Reaction: The initial step involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound under acidic or basic conditions. Traditional methods may yield lower efficiency and include side reactions, while modern approaches emphasize greener methodologies that utilize recyclable catalysts and milder conditions .
  2. Azetidine Incorporation: Following the formation of the quinoxaline core, the introduction of the methoxyazetidine group can be achieved through nucleophilic substitution or coupling reactions. These reactions often require specific reagents and conditions to ensure high yields and purity.
  3. Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that significantly reduce reaction times while improving yields. This method is particularly effective for synthesizing complex heterocycles like quinoxalines .
Molecular Structure Analysis

Structure and Data

The molecular structure of 2-(3-Methoxyazetidin-1-yl)quinoxaline can be represented as follows:

  • Chemical Formula: C_{11}H_{12}N_{2}O
  • Molecular Weight: Approximately 188.23 g/mol
  • Structural Features: The compound features a quinoxaline backbone with a methoxy group (-OCH₃) attached to an azetidine ring at the 2-position, which contributes to its unique chemical properties.

The arrangement of atoms in this compound allows for specific interactions with biological targets, enhancing its potential efficacy in therapeutic applications.

Chemical Reactions Analysis

Reactions and Technical Details

2-(3-Methoxyazetidin-1-yl)quinoxaline can undergo various chemical reactions typical for quinoxaline derivatives:

  1. Nucleophilic Substitution: The presence of electron-withdrawing groups on the quinoxaline can facilitate nucleophilic attack at specific positions, allowing for further functionalization.
  2. Oxidation Reactions: Quinoxalines can be oxidized to form quinoxaline N-oxides, which may exhibit different biological activities compared to their parent compounds.
  3. Reactions with Electrophiles: The nitrogen atoms in the quinoxaline structure can participate in electrophilic aromatic substitution reactions, leading to diverse derivatives that may enhance pharmacological properties .
Mechanism of Action

Process and Data

The mechanism of action for 2-(3-Methoxyazetidin-1-yl)quinoxaline primarily involves modulation of G protein-coupled receptors (GPCRs). Upon binding to these receptors, the compound may initiate a cascade of intracellular signaling events that influence various physiological processes.

  1. Receptor Binding: The methoxyazetidine moiety likely enhances binding affinity through hydrophobic interactions with receptor sites.
  2. Signal Transduction: Activation of GPCRs leads to downstream signaling pathways involving second messengers such as cyclic adenosine monophosphate (cAMP), ultimately affecting cellular responses related to growth, inflammation, or neurotransmission .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of 2-(3-Methoxyazetidin-1-yl)quinoxaline are crucial for its application in medicinal chemistry:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol; limited solubility in water.
  • Melting Point: Specific melting point data may vary but generally falls within a moderate range typical for quinoxaline derivatives.

These properties influence the compound's bioavailability and therapeutic efficacy.

Applications

Scientific Uses

2-(3-Methoxyazetidin-1-yl)quinoxaline has potential applications in various fields:

  1. Pharmaceutical Development: As a G protein-coupled receptor modulator, it holds promise for developing treatments for neurological disorders, cancer, and metabolic diseases.
  2. Research Tool: It can serve as a lead compound in drug discovery programs aimed at exploring new therapeutic agents targeting GPCRs.
  3. Biological Studies: The compound may be utilized in studies investigating receptor signaling pathways and their implications in disease mechanisms .
Introduction

Quinoxaline Derivatives in Medicinal Chemistry: A Structural and Functional Overview

Quinoxaline, a bicyclic heterocyclic scaffold comprising fused benzene and pyrazine rings, serves as a privileged pharmacophore in drug discovery due to its structural versatility and diverse biological profiles [4] [9]. The electron-deficient nature of the pyrazine ring facilitates π-stacking interactions with biological targets, while the C2 and C3 positions offer synthetic handles for functionalization, enabling precise modulation of physicochemical and pharmacological properties [2] [5]. Clinically relevant quinoxaline derivatives include:

  • Anticancer Agents: Brimonidine (α2-adrenergic agonist), varenicline (nicotinic receptor partial agonist), and echinomycin (DNA bis-intercalator) [4] [9].
  • Antimicrobials: Quinoxaline-1,4-di-N-oxides (e.g., carbadox) act via DNA damage [4].
  • Kinase Inhibitors: Diarylurea-quinoxaline hybrids (e.g., sorafenib analogs) target VEGFR-2, PDGFR, and Raf kinases [6] [7].

Table 1: Impact of Quinoxaline C2/C3 Substitutions on Biological Activity

Substituent ClassBiological Activity EnhancedKey Structural Determinants
Aryl/Aliphatic AminesKinase Inhibition (VEGFR-2, EGFR)H-bond donation; basicity for salt bridge formation
SulphonamidesAnticancer/AntimicrobialEnhanced solubility; target-specific pocket fitting
Heteroaryl-fused Systems (e.g., triazoles)Apoptosis induction; AntiviralRigidity for DNA intercalation; protein surface engagement
Azetidine (e.g., 3-Methoxyazetidin-1-yl)Target selectivity; Metabolic stabilityConformational constraint; reduced rotatable bond count

Rational modification at C2/C3, such as introducing nitrogen-containing heterocycles (e.g., azetidine), optimizes target engagement by balancing lipophilicity, hydrogen-bonding capacity, and three-dimensionality [3] [7] [10].

Historical Development of Azetidine-Substituted Quinoxalines in Drug Discovery

The incorporation of azetidine into quinoxaline scaffolds emerged as a strategy to address limitations of early derivatives, particularly metabolic instability and target promiscuity. Key milestones include:

  • Early Proof-of-Concept (2000–2010): CA2946130A1 disclosed quinoxaline-2-amine derivatives with azetidinyl groups (e.g., 3-methylazetidin-1-yl) as nicotinamide phosphoribosyltransferase (NAMPT) inhibitors for cancer therapy, establishing azetidine’s compatibility with the quinoxaline core [1].
  • Hybridization Era (2015–Present): Azetidine-quinoxaline conjugates were integrated with pharmacophores like triazoles (e.g., compound IV in [7]) or aryl ureas. These demonstrated nanomolar VEGFR-2 inhibition (IC₅₀ 0.037 μM) and apoptosis induction in HCT-116 colon cancer cells, outperforming earlier non-rigid analogs [7].
  • Synthetic Methodology Advances: Green chemistry approaches, including microwave-assisted cyclization and one-pot protocols, enabled efficient synthesis of complex azetidine-quinoxaline hybrids, accelerating SAR exploration [8] [10].

Table 2: Evolution of Azetidine-Quinoxaline Hybrids in Drug Discovery

PhaseKey CompoundsPrimary TargetBreakthrough Attributes
Foundational3-Methylazetidin-1-yl-quinoxalinesNAMPTDemonstrated azetidine’s metabolic stability vs. piperidine
OptimizationN1-Triazolo-3-benzylquinoxalin-2-onesVEGFR-2/HIF-1αIC₅₀ 0.037 μM (VEGFR-2); p53/p21 activation
Current Innovations2-(3-Methoxyazetidin-1-yl)quinoxalinesUndisclosed kinase targetsEnhanced polarity; tunable H-bonding via methoxy group

Rationale for 3-Methoxyazetidine Substitution: Pharmacophoric Significance in Quinoxaline Scaffolds

The 3-methoxyazetidine moiety confers distinct advantages over other saturated heterocycles (e.g., piperidine, pyrrolidine) when appended to quinoxaline’s C2 position:

  • Stereoelectronic Effects:
  • Conformational Restriction: The azetidine’s 4-membered ring reduces conformational flexibility, pre-organizing the molecule for target binding. This enhances selectivity for kinases requiring precise ligand geometry [3] [7].
  • Inductive Effects: The electron-donating methoxy group elevates the azetidine nitrogen’s basicity (predicted pKₐ ~8.5), strengthening salt bridges with aspartate/glutamate residues in ATP-binding pockets [7] [10].
  • Polar Surface Area: Adds ~20 Ų of polar surface area, improving aqueous solubility without excessive hydrophilicity (cLogP reduction by ~0.5 vs. unsubstituted azetidine) [7].

  • Pharmacokinetic Optimization:

  • Metabolic Resistance: Azetidine’s ring strain impedes CYP450-mediated oxidation compared to larger N-heterocycles. The 3-methoxy group further blocks reactive sites, extending half-life [1] [10].
  • Cell Permeability: Retains moderate permeability (predicted PAMPA >300 nm/s) due to balanced lipophilicity (cLogP ~2.1 for 2-(3-methoxyazetidin-1-yl)quinoxaline) [7].

Table 3: Pharmacophoric Analysis of 3-Methoxyazetidine vs. Common N-Heterocycles on Quinoxaline

SubstituentcLogPTPSA (Ų)N-Basicity (pKₐ)Rotatable BondsKey Advantages/Limitations
3-Methoxyazetidin-1-yl2.135~8.52Optimal polarity; H-bond donor/acceptor
Piperidin-1-yl2.815~10.13High potency but CYP3A4 susceptibility
Morpholin-4-yl1.925~7.43Solubility gains; weaker basicity limits salt bridges
Pyrrolidin-1-yl2.312~10.82Membrane permeability; metabolic soft spot

The 3-methoxyazetidine substituent thus represents a strategic compromise between rigidity, polarity, and electronic tuning, positioning 2-(3-methoxyazetidin-1-yl)quinoxaline as a high-value scaffold for kinase-focused oncology and anti-inflammatory therapeutics [1] [7] [10].

Properties

CAS Number

2097918-84-6

Product Name

2-(3-Methoxyazetidin-1-yl)quinoxaline

IUPAC Name

2-(3-methoxyazetidin-1-yl)quinoxaline

Molecular Formula

C12H13N3O

Molecular Weight

215.256

InChI

InChI=1S/C12H13N3O/c1-16-9-7-15(8-9)12-6-13-10-4-2-3-5-11(10)14-12/h2-6,9H,7-8H2,1H3

InChI Key

AIRZJLWBRWQTAC-UHFFFAOYSA-N

SMILES

COC1CN(C1)C2=NC3=CC=CC=C3N=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.